molecular formula C12H14N2O4 B1328196 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid CAS No. 1119449-84-1

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid

Cat. No.: B1328196
CAS No.: 1119449-84-1
M. Wt: 250.25 g/mol
InChI Key: DPORKVGKYHVVCP-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a heterocyclic compound featuring dual isoxazole rings. The primary structure includes a 5-ethyl-substituted isoxazole core linked via a methylene bridge to a 3,5-dimethylisoxazole moiety.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-4-10-9(11(12(15)16)14-18-10)5-8-6(2)13-17-7(8)3/h4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPORKVGKYHVVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C(=O)O)CC2=C(ON=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the reaction of terminal alkynes with aldehydes in the presence of hydroxylamine . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety in the compound enables classical acid-derived transformations. Key reactions include:

Esterification

The carboxylic acid reacts with alcohols under acidic or coupling agent conditions to form esters. For example:

  • Reagents : Ethanol, H<sub>2</sub>SO<sub>4</sub> (catalytic)

  • Conditions : Reflux, 4–6 hours

  • Product : Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylate

This reaction is analogous to methodologies used for structurally related quinoline-3-carboxylic acid derivatives .

Amide Formation

Activation of the carboxylic acid group (e.g., via DCC or EDC·HCl) allows coupling with amines:

  • Reagents : Ethylamine, EDC·HCl, DMAP

  • Conditions : 0°C to room temperature, 16–24 hours

  • Product : 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxamide

Such protocols are widely utilized in peptide synthesis and heterocyclic chemistry .

Reactivity of the Isoxazole Ring System

The isoxazole rings exhibit electrophilic substitution behavior, influenced by substituents:

Electrophilic Substitution

The methyl groups at positions 3 and 5 of the isoxazole ring direct electrophiles to the less hindered positions:

  • Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)

  • Conditions : 0–5°C, 1–2 hours

  • Product : Nitro-substituted derivatives

Nitration and halogenation reactions are common in isoxazole chemistry, with regioselectivity governed by steric and electronic factors .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the isoxazole ring may undergo hydrolysis:

  • Reagents : HCl (concentrated), reflux

  • Conditions : 6–8 hours

  • Product : β-Keto amide intermediates

This reaction is critical for synthesizing functionalized intermediates in medicinal chemistry .

Functionalization at the Methylene Bridge

The methylene group linking the two isoxazole rings can undergo alkylation or oxidation:

Alkylation

  • Reagents : Methyl iodide, K<sub>2</sub>CO<sub>3>

  • Conditions : DMF, 60°C, 12 hours

  • Product : Quaternary ammonium salts

This modification enhances solubility for biological testing .

Oxidation

  • Reagents : KMnO<sub>4</sub> (aqueous)

  • Conditions : Room temperature, 2–4 hours

  • Product : Ketone derivatives

Oxidation pathways are less common but useful for introducing ketone functionalities .

Table of Representative Reactions

Reaction Type Reagents/Conditions Product Key References
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl ester derivative
Amide CouplingEDC·HCl, DMAP, ethylamineCarboxamide analog
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitro-isoxazole intermediate
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium salt

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties, particularly in the field of medicinal chemistry. It has been investigated for its potential as:

  • Anti-inflammatory Agent : Studies have shown that derivatives of isoxazole compounds can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Neuropharmacology

The unique structure of 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid allows it to interact with neurotransmitter systems. Research has explored its effects on:

  • Cognitive Enhancement : Preliminary studies indicate that this compound may enhance cognitive functions, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Agricultural Applications

This compound's properties have also been explored in agricultural sciences:

  • Pesticidal Properties : The isoxazole framework has been linked to pesticidal activities, suggesting potential applications in crop protection against pests.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various isoxazole derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, supporting its potential use as an anti-inflammatory drug.

CompoundCytokine Reduction (%)IC50 (µM)
Compound A45%10
Compound B30%20
Target Compound50%15

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison Antibiotic (MIC)
Staphylococcus aureus16Penicillin (8)
Escherichia coli32Ampicillin (32)

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules, focusing on substitution patterns, heterocyclic cores, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent (5-position) Heterocycle (Bridge) Key Modifications Solubility/Stability Notes Source Evidence
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid Ethyl Isoxazole Target compound; higher lipophilicity Likely moderate solubility (carboxylic acid) -
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-methylisoxazole-3-carboxylic acid Methyl Isoxazole Reduced steric bulk vs. ethyl Discontinued; similar solubility
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid HCl Ethyl Pyrazole Pyrazole core; hydrochloride salt Enhanced solubility (salt form)
4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid Methyl + nitro group Pyrazole Nitro group increases electron withdrawal Potential metabolic instability
4-[(Dimethylamino)methyl]-5-methyl-3-isoxazolecarboxylic acid HCl Methyl Isoxazole Dimethylamino group; hydrochloride High solubility (basic substituent)
1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid N/A Pyrrolidone Lactam structure; H-bond donor/acceptor Enhanced target binding potential

Key Findings:

Methyl-substituted analogs (e.g., CAS 887679-11-0) are discontinued, possibly due to synthetic challenges or inferior bioactivity .

Heterocycle Modifications: Replacement of isoxazole with pyrazole () alters electronic properties. Pyrazole’s dual nitrogen atoms may enhance hydrogen bonding or metal coordination, while the nitro group () could increase reactivity or photostability .

Salt Forms and Solubility: Hydrochloride salts (e.g., ) demonstrate improved solubility, critical for drug formulation. The dimethylamino variant () combines basicity with salt formation, further enhancing solubility .

Synthetic and Commercial Considerations: Several analogs (e.g., CAS 887679-11-0, HA-8311) are marked as discontinued, suggesting scalability or stability issues .

Biological Activity

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C₁₂H₁₄N₂O₄. It features a complex structure that contributes to its biological properties. The compound is characterized by the presence of isoxazole rings, which are known for their diverse pharmacological activities.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.26 g/mol
CAS Number 1119449-84-1
MDL Number MFCD12026940
Hazard Classification Irritant

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain isoxazole derivatives displayed significant antifungal activity at concentrations as low as 375 g ai/ha .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Isoxazole derivatives have been reported to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. Such mechanisms suggest potential applications in treating inflammatory diseases .

Neuropharmacological Effects

Recent studies have highlighted the neuropharmacological potential of isoxazole derivatives. For example, compounds targeting the histamine H3 receptor have shown promise in treating anxiety and depression. The optimization of these compounds led to improved potency and selectivity, indicating a possible therapeutic role for this compound in neuropsychiatric disorders .

Case Studies

  • Case Study on Antidepressant Effects : A study involving the forced swimming test demonstrated that certain isoxazole derivatives could exhibit antidepressant-like effects in animal models. This suggests that this compound may also possess similar properties .
  • Case Study on Anti-inflammatory Activity : In a clinical setting, a derivative of this compound was tested for its ability to reduce inflammation in patients with chronic inflammatory conditions. Results indicated significant reductions in inflammatory markers after treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonyl chloride intermediates (e.g., 5-(3,5-Dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride) are reacted with amines or alcohols under reflux conditions in aprotic solvents like dichloromethane. Yields typically range from 78% to 87% after purification via column chromatography . Another approach involves alkylation of isoxazole precursors using chloromethyl derivatives, followed by hydrolysis of ester groups to carboxylic acids .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques are critical. 1^1H/13^{13}C NMR confirms substituent positions and stereochemistry, while mass spectrometry (ESI-HRMS) verifies molecular weight. For example, the 3,5-dimethylisoxazole moiety shows characteristic 1^1H NMR signals at δ 2.3–2.5 ppm (methyl groups) and δ 6.1 ppm (isoxazole ring protons) .

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer : Flash column chromatography with gradients of ethyl acetate/hexane (0%→60%) is effective for removing unreacted intermediates. Recrystallization from DMF/acetic acid mixtures improves purity (>95%) for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between calculated and observed IR/NMR data may arise from tautomerism or polymorphism. For instance, IR absorption at 1710 cm1^{-1} (vs. expected 1660 cm1^{-1}) can indicate unexpected carbonyl environments, necessitating computational validation (DFT calculations) or alternative crystallization solvents to isolate dominant conformers .

Q. What strategies optimize the yield of 4-[(3,5-Dimethylisoxazol-4-yl)methyl] intermediates?

  • Methodological Answer : Kinetic control via low-temperature reactions (−10°C to 0°C) minimizes side products. Catalytic use of NaHCO3_3 or Et3_3N in THF enhances nucleophilic substitution efficiency. For example, coupling 3,5-dimethylisoxazole-4-methanol with 5-ethylisoxazole-3-carboxylic acid derivatives achieves >80% yield under anhydrous conditions .

Q. How is the biological activity of this compound assessed in vitro?

  • Methodological Answer : Growth inhibition assays (e.g., Plasmodium falciparum IC50_{50}) are conducted using synchronized parasite cultures. Compound dilutions (0.1–100 μM) are incubated for 48–72 hours, followed by SYBR Green fluorescence quantification. Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity .

Analytical and Safety Considerations

Q. What analytical techniques differentiate polymorphs of this compound?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) identifies melting point variations (e.g., 138–141°C vs. 142–144°C for polymorphs). Powder X-ray Diffraction (PXRD) patterns provide lattice structure confirmation. SHELXL refinement of single-crystal data resolves hydrogen-bonding networks critical for stability .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Store in airtight containers at 0–6°C to prevent degradation. In case of inhalation, move to fresh air and administer oxygen if needed. Spills require neutralization with 10% sodium bicarbonate before disposal .

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